3-Iodo-1-(oxan-2-yl)pyrazole
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Overview
Description
3-Iodo-1-(oxan-2-yl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an iodo group at the third position and an oxan-2-yl group at the first position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-(oxan-2-yl)pyrazole typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by iodination. One common method includes:
Cyclocondensation: Reacting hydrazine with a suitable diketone or aldehyde to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions followed by iodination using efficient and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the iodo group in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
3-Iodo-1-(oxan-2-yl)pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential antibacterial, antifungal, and anticancer properties.
Agrochemistry: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Materials Science: It is employed in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group can enhance the compound’s binding affinity to these targets, while the pyrazole ring provides a stable framework for interaction. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Iodo-1-(oxan-2-yl)pyrazole vs. 3-Bromo-1-(oxan-2-yl)pyrazole: The bromo derivative has similar chemical properties but may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
This compound vs. 3-Chloro-1-(oxan-2-yl)pyrazole: The chloro derivative is less reactive than the iodo compound, making it suitable for different types of chemical reactions.
Uniqueness: this compound is unique due to the presence of the iodo group, which imparts distinct reactivity and biological activity compared to other halogenated derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-iodo-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBYURSURJVCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CC(=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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